3-Amino-4,5-dihydroxybenzoic acid

説明

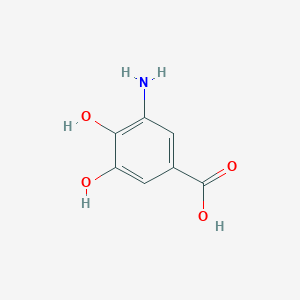

3-Amino-4,5-dihydroxybenzoic acid (CAS: 84211-27-8) is a trihydroxy-substituted benzoic acid derivative with a molecular weight of 169.14 g/mol and a purity of 95% in commercial preparations . Its structure features amino (-NH₂) and hydroxyl (-OH) groups at the 3-, 4-, and 5-positions of the benzene ring, distinguishing it from simpler hydroxybenzoic acids like salicylic acid. This compound is primarily used in research as a precursor for synthesizing bioactive molecules and as a reference standard in pharmacological studies .

特性

IUPAC Name |

3-amino-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQLYASRVXAFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dihydroxybenzoic acid typically involves the reduction of 3-nitro-4,5-dihydroxybenzoic acid. One common method includes the following steps:

Nitration: 3-nitro-4-chlorobenzoic acid is reacted with sodium hydroxide at 100-105°C to form 3-nitro-4-hydroxybenzoic acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and environmental friendliness. The process involves the use of catalysts and controlled reaction conditions to minimize waste and improve efficiency .

化学反応の分析

Types of Reactions: 3-Amino-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of nitro groups.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

3-Amino-4,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme inhibition and as a potential antioxidant.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

作用機序

3-Amino-4,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

Salicylic Acid: Known for its anti-inflammatory properties.

Protocatechuic Acid: Recognized for its antioxidant activity.

Gentisic Acid: Used for its analgesic and anti-inflammatory effects.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids .

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs of 3-amino-4,5-dihydroxybenzoic acid, emphasizing differences in functional groups and substitution patterns:

| Compound Name | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 84211-27-8 | 3-NH₂, 4-OH, 5-OH | 169.14 | Trihydroxy-amino benzoic acid |

| 3-Amino-4-hydroxybenzoic acid | 1571-72-8 | 3-NH₂, 4-OH | 153.13 | Lacks 5-OH group |

| 4-Amino-3-hydroxybenzoic acid | 2374-03-0 | 4-NH₂, 3-OH | 153.13 | Amino/hydroxy position swap |

| 3,4-Dihydroxybenzoic acid | 99-50-3 | 3-OH, 4-OH | 154.12 | Protocatechuic acid; no amino group |

| 3-Amino-4,5-dimethylbenzoic acid | 348165-23-1 | 3-NH₂, 4-CH₃, 5-CH₃ | 165.19 | Methyl substituents replace OH |

| 2-Amino-3,4-dimethoxybenzoic acid | 5701-87-1 | 2-NH₂, 3-OCH₃, 4-OCH₃ | 197.18 | Methoxy groups instead of OH |

Physical and Chemical Properties

- Melting Points: 3-Amino-4-hydroxybenzoic acid: 208°C 3,4-Dihydroxybenzoic acid (protocatechuic acid): ~200°C (decomposes) 3-Amino-4,5-dimethylbenzoic acid: Not explicitly reported, but methyl groups likely reduce polarity and increase hydrophobicity compared to hydroxylated analogs .

- Solubility: Hydroxyl and amino groups enhance water solubility in polar solvents, while methyl or methoxy substituents (e.g., 3-amino-4,5-dimethylbenzoic acid) reduce solubility .

Key Research Findings and Trends

- Antitumor Agents: AT-125’s mechanism highlights the importance of amino acid antimetabolites in targeting glutamine-dependent enzymes, a strategy shared with 3-deazauridine .

- Flavor Chemistry: Substituted furanones like 3-amino-4,5-dimethyl-2(5H)-furanone underscore the role of amino-hydroxybenzene derivatives in natural product biosynthesis .

- Structural-Activity Relationships (SAR): The position of amino and hydroxyl groups significantly impacts bioactivity. For example, 4-amino-3-hydroxybenzoic acid (CAS 2374-03-0) shows distinct pharmacokinetics compared to its 3-amino-4-hydroxy isomer .

生物活性

3-Amino-4,5-dihydroxybenzoic acid (also known as 3-Amino-2,5-dihydroxybenzoic acid or ADHBA) is a compound of significant interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of dihydroxybenzoic acid with an amino group at the meta position. Its chemical structure can be represented as follows:

This compound exhibits both hydrophilic and hydrophobic properties, which contribute to its interaction with various biological systems.

1. Antioxidant Properties

Research has indicated that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular integrity and function. The mechanism involves the donation of electrons to free radicals, thereby neutralizing their reactivity.

2. Neuroprotective Effects

A pivotal study highlighted the role of dihydroxybenzoic acid isomers in dissociating amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer’s disease. Specifically, this compound demonstrated the ability to destabilize Aβ oligomer structures, promoting their dissociation into less toxic monomeric forms. This activity suggests a potential therapeutic application in neurodegenerative diseases characterized by amyloid aggregation .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In experimental models, it reduced the expression of pro-inflammatory cytokines and inhibited pathways associated with inflammation, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzymatic Activity : The compound may interact with various enzymes involved in oxidative stress and inflammation, thereby modulating their activity.

- Cell Signaling Pathways : It can influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

- Direct Interaction with Biomolecules : The ability to bind with proteins involved in amyloid formation suggests a direct interaction that alters their aggregation propensity.

Study on Amyloid Dissociation

In a controlled study evaluating the effects of various dihydroxybenzoic acid isomers on Aβ oligomers, researchers found that this compound effectively reduced oligomer stability over time. The study utilized dose-response curves to quantify the dissociative effects at varying concentrations (0 – 20 µM), demonstrating significant activity compared to controls .

| Compound | Concentration (µM) | Oligomer Dissociation (%) |

|---|---|---|

| 3-Amino-4,5-dihydroxybenzoic | 10 | 75 |

| Control (DMSO) | - | 10 |

Research Findings Summary

Recent studies underscore the multifaceted biological activities of this compound:

- Antioxidant Activity : Effective in reducing oxidative stress.

- Neuroprotection : Significant role in dissociating toxic Aβ oligomers.

- Anti-inflammatory Effects : Modulates cytokine production and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。